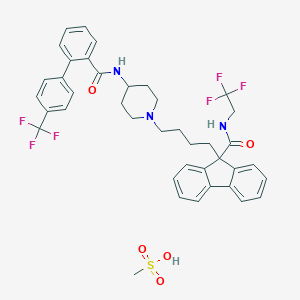

Lomitapide Mesylate

Description

Properties

IUPAC Name |

methanesulfonic acid;N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37F6N3O2.CH4O3S/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45;1-5(2,3)4/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVKOFVWUHNEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H41F6N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174170 | |

| Record name | Lomitapide mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202914-84-9 | |

| Record name | Lomitapide mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202914-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lomitapide mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202914849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomitapide mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,2,2-Trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]2-yl]carbonyl]amino]-1-piperidinyl]butyl]9H-fluoren-9-carboxamde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOMITAPIDE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S83CP54E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Novel Applications of Lomitapide Mesylate Beyond Hypercholesterolemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomitapide (B243) Mesylate, a potent inhibitor of the microsomal triglyceride transfer protein (MTP), is an established therapeutic agent for homozygous familial hypercholesterolemia (HoFH)[1]. Its primary mechanism involves the inhibition of MTP, which is crucial for the assembly of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines, leading to a significant reduction in low-density lipoprotein cholesterol (LDL-C) levels[1]. However, emerging preclinical and clinical evidence suggests that the therapeutic utility of Lomitapide extends beyond lipid-lowering, with promising applications in oncology and the management of other rare lipid disorders. This technical guide provides an in-depth overview of these novel applications, focusing on the underlying mechanisms of action, quantitative data from key experiments, and detailed experimental protocols.

Repurposing Lomitapide in Oncology

A growing body of research has identified Lomitapide as a potential anticancer agent, particularly in colorectal cancer and multiple myeloma. Its antitumor effects are primarily attributed to the inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway and the subsequent induction of autophagic cell death.

Mechanism of Action in Cancer

Preclinical studies have demonstrated that Lomitapide directly inhibits the kinase activity of mTORC1[2][3]. This inhibition is selective for mTORC1, as Lomitapide does not significantly affect the mTORC2 complex[2]. The proposed mechanism involves Lomitapide binding to the ATP-binding site of the mTOR kinase domain, thereby competing with ATP and preventing the phosphorylation of downstream mTORC1 substrates[4]. Key downstream effectors of mTORC1 that are inhibited by Lomitapide include S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell growth[2][4].

By inhibiting mTORC1, a negative regulator of autophagy, Lomitapide triggers a robust autophagic response in cancer cells[2][3]. This is characterized by the increased conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II)[2][3]. The accumulation of autophagosomes ultimately leads to autophagic cell death in cancer cells[2].

In multiple myeloma cells, Lomitapide has been shown to induce apoptosis. This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of executioner caspases.

Quantitative Data from Preclinical Studies

The anticancer efficacy of Lomitapide has been quantified in various preclinical models.

| Cancer Type | Model | Endpoint | Lomitapide Concentration/Dose | Result | Reference |

| Colorectal Cancer | HCT116, HT29, SW480 cell lines | Cell Viability (IC50) | 1.5 - 5 µM | Significant reduction in viability | [5] |

| Colorectal Cancer | HT29 xenograft model | Tumor Growth Inhibition | 20 mg/kg/day (intraperitoneal) | Marked inhibition of tumor growth | [2] |

| Colorectal Cancer | Patient-Derived Organoids (CRC-01, CRC-02) | Organoid Size Reduction | 10 µM | Significant reduction in organoid size | [6][7] |

| Multiple Myeloma | Various cell lines (e.g., U266, RPMI 8226) | Apoptosis (PARP cleavage) | Not specified | Induction of PARP cleavage | Not specified |

Experimental Protocols

-

Objective: To determine the direct inhibitory effect of Lomitapide on mTORC1 kinase activity.

-

Methodology:

-

Immunoprecipitate mTORC1 from cell lysates (e.g., HEK293T cells) using an anti-mTOR antibody.

-

Wash the immunoprecipitates with a kinase buffer.

-

Incubate the immunoprecipitated mTORC1 with recombinant, inactive p70S6K as a substrate in the presence of varying concentrations of Lomitapide or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Terminate the reaction and analyze the phosphorylation of p70S6K at Threonine 389 by Western blotting using a phospho-specific antibody[8].

-

-

Objective: To quantify the induction of autophagy by Lomitapide.

-

Methodology:

-

Treat cancer cells (e.g., HCT116) with Lomitapide or vehicle control for a specified time.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Perform Western blotting using an antibody that detects both LC3-I and LC3-II.

-

Quantify the band intensities for LC3-I and LC3-II to determine the LC3-II/LC3-I ratio, which is indicative of autophagy induction[2][3].

-

-

Objective: To evaluate the in vivo antitumor efficacy of Lomitapide.

-

Methodology:

-

Subcutaneously inject human colorectal cancer cells (e.g., HT29) into the flanks of immunodeficient mice (e.g., nude mice)[9][10].

-

Allow tumors to reach a palpable size.

-

Randomly assign mice to treatment groups (e.g., vehicle control, Lomitapide).

-

Administer Lomitapide (e.g., 20 mg/kg/day) or vehicle via intraperitoneal injection daily[2].

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry)[11].

-

-

Objective: To assess the efficacy of Lomitapide in a more clinically relevant ex vivo model.

-

Methodology:

-

Establish colorectal cancer organoids from patient tumor tissue samples following established protocols[7][8][12][13].

-

Culture the organoids in a 3D matrix (e.g., Matrigel) with appropriate growth factors[14].

-

Treat the organoids with varying concentrations of Lomitapide or vehicle control.

-

Assess organoid viability and size using imaging techniques and viability assays (e.g., CellTiter-Glo 3D)[14].

-

Analyze molecular markers of apoptosis and autophagy by immunoblotting or immunofluorescence[6].

-

Signaling Pathway and Experimental Workflow Diagrams

Lomitapide in Familial Chylomicronemia Syndrome (FCS)

Beyond its approved indication, Lomitapide has shown significant promise in the management of Familial Chylomicronemia Syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia.

Mechanism of Action in FCS

The therapeutic effect of Lomitapide in FCS stems from its primary mechanism of MTP inhibition in the intestine. By blocking the assembly and secretion of chylomicrons, the primary carriers of dietary triglycerides, Lomitapide directly reduces the influx of triglycerides into the bloodstream, leading to a substantial decrease in plasma triglyceride levels[15].

Clinical Trial Data

The efficacy and safety of Lomitapide in FCS were evaluated in the open-label, single-arm 'LOCHNES' study[16].

| Parameter | Baseline (Median) | Week 26 (Median) | Median Percent Change | Reference |

| Fasting Triglycerides (mg/dL) | 1803.5 | 305 | -70.5% | [16][17] |

| Lomitapide Dose (mg/day) | 5 (starting) | 35 | N/A | [16] |

-

At week 26, 13 out of 18 patients achieved triglyceride levels ≤750 mg/dL[16][17].

-

No patient experienced acute pancreatitis during the treatment period[16][17].

Experimental Protocol (LOCHNES Study)

-

Study Design: Open-label, single-arm study.

-

Inclusion Criteria: Adults (>18 years) with genetically confirmed FCS, fasting triglycerides ≥750 mg/dL, and a history of pancreatitis[16].

-

Treatment Protocol:

-

Lomitapide was initiated at a dose of 5 mg/day.

-

The dose was escalated based on tolerability to a maximum of 60 mg/day over 26 weeks[17].

-

-

Primary Endpoint: Percent change in fasting triglyceride levels from baseline to week 26[16].

Areas Requiring Further Investigation

While the potential of Lomitapide in oncology and FCS is supported by compelling data, its application in other novel areas remains largely unexplored.

Antiviral Activity

There is a lack of substantial preclinical or clinical data to support the use of Lomitapide as an antiviral agent against Hepatitis C or Dengue virus. Further in vitro and in vivo studies are required to investigate its potential efficacy and mechanism of action in these viral infections.

Non-alcoholic Fatty Liver Disease (NAFLD)

The use of Lomitapide is associated with an increase in hepatic fat, a known side effect related to its mechanism of action[1][18][19]. While some case reports describe its use in patients with pre-existing fatty liver disease, there are no dedicated preclinical or clinical studies evaluating Lomitapide as a therapeutic agent for NAFLD or non-alcoholic steatohepatitis (NASH). In fact, its potential to exacerbate hepatic steatosis warrants caution in this patient population.

Conclusion

Lomitapide Mesylate demonstrates significant therapeutic potential beyond its current indication for HoFH. The repurposing of Lomitapide as an anticancer agent, through the inhibition of mTORC1 and induction of autophagy, presents a promising new avenue for cancer therapy. Furthermore, its efficacy in reducing triglyceride levels in patients with FCS offers a much-needed treatment option for this rare and debilitating disease. While the exploration of its antiviral and NAFLD applications is in its infancy and requires substantial further investigation, the existing data underscore the importance of continued research into the novel therapeutic applications of Lomitapide. This technical guide provides a comprehensive summary of the current evidence to support and guide future research and development in these exciting new areas.

References

- 1. Efficacy and Safety of Lomitapide in Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lomitapide, a cholesterol-lowering drug, is an anticancer agent that induces autophagic cell death via inhibiting mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lomitapide, a cholesterol-lowering drug, is an anticancer agent that induces autophagic cell death via inhibiting mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lomitapide repurposing for treatment of malignancies: A promising direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Generation of Patient-Derived Colorectal Cancer Organoids for RAS Studies | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive autophagy evaluation in cardiac disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Beneficial Effect of Lomitapide on the Cardiovascular System in LDLr−/− Mice with Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 14. moleculardevices.com [moleculardevices.com]

- 15. Lomitapide for the treatment of hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of lomitapide in familial chylomicronaemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Long‐term hepatic safety of lomitapide in homozygous familial hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lomitapide Mesylate in the Regulation of VLDL and Chylomicron Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomitapide (B243) Mesylate is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By directly binding to MTP in the lumen of the endoplasmic reticulum, lomitapide effectively blocks the transfer of triglycerides to nascent apoB, thereby preventing the formation and subsequent secretion of these lipoproteins into the circulation. This mechanism of action leads to a significant reduction in plasma levels of low-density lipoprotein cholesterol (LDL-C), total cholesterol, triglycerides, and apoB. This technical guide provides an in-depth overview of the core mechanism of lomitapide, summarizes key clinical trial data, and presents detailed experimental protocols relevant to the study of MTP inhibition and lipoprotein metabolism.

Core Mechanism of Action: MTP Inhibition

Lomitapide's therapeutic effect is centered on its direct inhibition of Microsomal Triglyceride Transfer Protein (MTP).[1][2][3] MTP is an essential chaperone protein located in the endoplasmic reticulum of hepatocytes and enterocytes.[4] Its primary function is to transfer lipids, such as triglycerides, cholesterol esters, and phospholipids, to the nascent apolipoprotein B (apoB) polypeptide.[4] This lipidation process is a crucial step in the assembly of VLDL and chylomicrons.

By inhibiting MTP, lomitapide effectively halts the assembly of these apoB-containing lipoproteins.[4] In the liver, this leads to a decrease in the production and secretion of VLDL, which are the precursors to LDL.[4] Consequently, there is a significant reduction in plasma LDL-C levels. In the intestine, lomitapide's inhibition of MTP reduces the formation of chylomicrons, thereby lowering the absorption of dietary fats and further contributing to the overall reduction in circulating triglycerides.[4]

Quantitative Data from Clinical Trials

Lomitapide has been evaluated in several clinical trials, primarily in patients with homozygous familial hypercholesterolemia (HoFH), a rare genetic disorder characterized by extremely high levels of LDL-C. The following tables summarize the key efficacy data from these trials.

Table 1: Efficacy of Lomitapide in Adult Patients with Homozygous Familial Hypercholesterolemia (Phase 3 Study - UP1002/AEGR-733-005) [1][5]

| Parameter | Baseline (Mean) | Week 26 (Mean) | Mean Percent Change from Baseline |

| LDL-C (mg/dL) | 336 | 190 | -40% |

| Total Cholesterol (mg/dL) | Not Reported | Not Reported | Not Reported |

| Triglycerides (mg/dL) | Not Reported | Not Reported | Not Reported |

| Apolipoprotein B (mg/dL) | Not Reported | Not Reported | Not Reported |

| Non-HDL-C (mg/dL) | Not Reported | Not Reported | Not Reported |

In this single-arm, open-label trial, 29 patients with HoFH were treated with lomitapide for 78 weeks. The dose was titrated up to a maximum of 60 mg daily.[1][5]

Table 2: Long-Term Efficacy and Safety Data from the LOWER Registry [6]

| Parameter | Baseline (Mean) | Post-Baseline (Median) | Key Outcomes |

| Lomitapide Dose (mg/day) | N/A | 10 | Range: 5 mg QOD to 40 mg QD |

| LDL-C (mg/dL) | Not Reported | Not Reported | 58% of patients had a ≥50% reduction |

| LDL-C Goal Achievement | N/A | N/A | 62% achieved LDL-C < 100 mg/dL |

| LDL-C Goal Achievement | N/A | N/A | 37% achieved LDL-C < 70 mg/dL |

The Lomitapide Observational Worldwide Evaluation Registry (LOWER) is a global, long-term, prospective, observational registry assessing the safety and effectiveness of lomitapide in clinical practice.[6]

Table 3: Efficacy of Lomitapide in Pediatric Patients with HoFH (Phase 3 Study) [7]

| Parameter | Baseline (Mean) | Post-Baseline (Mean) | Mean Percent Change from Baseline |

| Lomitapide Dose (mg/day) | N/A | Not Reported | Dose escalation based on age and tolerability |

| LDL-C (mg/dL) | Not Reported | Not Reported | Not Reported |

| Non-HDL-C (mg/dL) | Not Reported | Not Reported | Not Reported |

| Total Cholesterol (mg/dL) | Not Reported | Not Reported | Not Reported |

| VLDL-C (mg/dL) | Not Reported | Not Reported | Not Reported |

| Apolipoprotein B (mg/dL) | Not Reported | Not Reported | Not Reported |

This was a single-arm, open-label, multicenter Phase 3 study to evaluate the efficacy and long-term safety of lomitapide in pediatric patients with HoFH.[7]

Detailed Experimental Protocols

Microsomal Triglyceride Transfer Protein (MTP) Activity Assay

This protocol describes a fluorometric assay to measure MTP activity in cell lysates or tissue homogenates.

Materials:

-

MTP Activity Assay Kit (e.g., from Roar Biomedical or Sigma-Aldrich)

-

Cell or tissue homogenate

-

96-well black microplate

-

Fluorometer with excitation at ~465 nm and emission at ~535 nm

-

Isopropanol

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors)

Procedure:

-

Sample Preparation (HepG2 Cell Homogenate):

-

Grow HepG2 cells to confluence in T-75 flasks.

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in lysis buffer.

-

Sonicate the cell suspension on ice with short bursts.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

-

-

Assay Procedure:

-

Prepare a master mix containing the donor and acceptor particles from the assay kit in the provided assay buffer.

-

Pipette the master mix into the wells of the 96-well black microplate.

-

Add a known amount of cell or tissue homogenate (e.g., 100 µg of protein) to the wells.

-

For a blank control, add lysis buffer instead of the sample.

-

Incubate the plate at 37°C for a specified time (e.g., 3-6 hours), protected from light.

-

Measure the fluorescence intensity at an excitation of ~465 nm and an emission of ~535 nm.

-

-

Standard Curve:

-

Prepare a standard curve using the fluorescent substrate provided in the kit, diluted in isopropanol.

-

Measure the fluorescence of the standards.

-

Plot the fluorescence intensity versus the amount of substrate to generate a standard curve.

-

-

Data Analysis:

-

Subtract the blank fluorescence from the sample fluorescence readings.

-

Use the standard curve to convert the fluorescence intensity of the samples to the amount of substrate transferred (e.g., in pmoles).

-

Express MTP activity as pmoles of substrate transferred per unit of time per mg of protein.

-

In Vivo VLDL Secretion Assay in Mice

This protocol describes a method to measure the rate of VLDL secretion in mice.[8]

Materials:

-

Male C57BL/6 mice

-

Poloxamer-407 (P-407)

-

Saline

-

Isoflurane for anesthesia

-

Blood collection supplies (e.g., capillary tubes)

-

Triglyceride quantification kit

-

Apolipoprotein B (ApoB) antibody for Western blotting

Procedure:

-

Animal Preparation:

-

Fast male C57BL/6 mice for 4 hours before the experiment.[8]

-

-

Baseline Blood Collection:

-

Anesthetize the mice with isoflurane.

-

Collect a baseline blood sample (~50 µL) via the retro-orbital sinus.[8]

-

-

Inhibition of Lipolysis:

-

Inject the mice intraperitoneally with P-407 (1.0 g/kg body weight) dissolved in saline (10% w/v). P-407 is a surfactant that inhibits lipoprotein lipase, preventing the clearance of VLDL from the circulation.[8]

-

-

Time-Course Blood Collection:

-

Collect blood samples (~50 µL) at various time points after P-407 injection (e.g., 1, 2, and 5 hours).[8]

-

-

Sample Analysis:

-

Measure the triglyceride concentration in the plasma samples using a commercial enzymatic quantification kit.

-

Measure the ApoB concentration in the plasma samples by Western blotting.

-

-

Data Analysis:

-

Plot the plasma triglyceride and ApoB concentrations against time.

-

The rate of VLDL secretion is determined from the slope of the linear portion of the curve.

-

Pulse-Chase Analysis of Apolipoprotein B Secretion from HepG2 Cells

This protocol describes a method to study the synthesis and secretion of apolipoprotein B (ApoB) from HepG2 cells.[2][3]

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) without methionine

-

[³⁵S]methionine

-

Complete DMEM with excess unlabeled methionine (chase medium)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-ApoB antibody

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Cell Culture and Starvation:

-

Culture HepG2 cells to near confluence.

-

Wash the cells with PBS and incubate in methionine-free DMEM for a short period (e.g., 30 minutes) to deplete intracellular methionine pools.

-

-

Pulse Labeling:

-

Replace the starvation medium with methionine-free DMEM containing [³⁵S]methionine (the "pulse").

-

Incubate for a short period (e.g., 2-10 minutes) to label newly synthesized proteins.[2]

-

-

Chase:

-

Remove the pulse medium and wash the cells with PBS.

-

Add complete DMEM containing an excess of unlabeled methionine (the "chase").

-

Collect cell lysates and media at various time points during the chase (e.g., 0, 15, 30, 60, 90 minutes).[2]

-

-

Immunoprecipitation:

-

Lyse the cells and pre-clear the lysates with protein A/G agarose beads.

-

Incubate the cell lysates and media with an anti-ApoB antibody overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-ApoB complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

SDS-PAGE and Autoradiography:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled ApoB.

-

-

Data Analysis:

-

Quantify the intensity of the ApoB bands at each time point in both the cell lysates and the media.

-

The rate of ApoB secretion can be determined by the appearance of radiolabeled ApoB in the medium over time.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effect of a compound like lomitapide on VLDL secretion in an animal model.

Conclusion

This compound represents a significant therapeutic advancement for the management of homozygous familial hypercholesterolemia. Its unique mechanism of action, directly targeting MTP to inhibit the assembly and secretion of VLDL and chylomicrons, provides a powerful tool for lowering dangerously high levels of LDL-C and other atherogenic lipoproteins. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the intricate pathways of lipoprotein metabolism and to evaluate the efficacy of novel MTP inhibitors. A thorough understanding of these methodologies is crucial for advancing our knowledge in the field of lipidology and for the development of new therapies for dyslipidemia.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Pulse-chase studies of the synthesis of apolipoprotein B in a human hepatoma cell line, Hep G2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pulse-chase studies of the synthesis and intracellular transport of apolipoprotein B-100 in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. colesterolfamiliar.org [colesterolfamiliar.org]

- 5. Table 6, Data Sources - Lomitapide (Juxtapid) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Hepatic VLDL secretion assay [protocols.io]

The Impact of Lomitapide Mesylate on Cellular Lipid Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomitapide Mesylate is a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins. This technical guide provides an in-depth analysis of the molecular mechanisms by which Lomitapide disrupts cellular lipid trafficking, focusing on its primary target, MTP. We will explore the downstream consequences on Very Low-Density Lipoprotein (VLDL) and chylomicron biosynthesis in hepatocytes and enterocytes, respectively. This document consolidates quantitative data from in vitro and clinical studies, details relevant experimental protocols for studying Lomitapide's effects, and presents visual representations of the key pathways and experimental workflows.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for atherosclerotic cardiovascular disease. A key player in lipid homeostasis is the assembly and secretion of ApoB-containing lipoproteins by the liver (VLDL) and intestine (chylomicrons). This compound (brand names Juxtapid® and Lojuxta®) is a therapeutic agent approved for the treatment of homozygous familial hypercholesterolemia (HoFH), a rare genetic disorder characterized by extremely high levels of low-density lipoprotein cholesterol (LDL-C).[1][2] The primary mechanism of action of Lomitapide is the direct inhibition of Microsomal Triglyceride Transfer Protein (MTP).[1][3]

MTP is an intracellular lipid transfer protein located in the lumen of the endoplasmic reticulum (ER).[4] It plays an indispensable role in the lipidation of nascent ApoB, a process that is obligatory for the proper folding of ApoB and the formation of a primordial lipoprotein particle.[4] By binding to and transferring lipids such as triglycerides, phospholipids, and cholesteryl esters to the growing ApoB polypeptide, MTP facilitates the assembly of triglyceride-rich VLDL in hepatocytes and chylomicrons in enterocytes.[2][4] Inhibition of MTP by Lomitapide effectively blocks this crucial step, leading to a significant reduction in the secretion of these lipoproteins and, consequently, a lowering of plasma LDL-C levels.[3][5]

Mechanism of Action: Inhibition of MTP-Mediated Lipid Transfer

Lomitapide is a small molecule inhibitor that directly binds to MTP within the lumen of the endoplasmic reticulum.[6] This binding event physically obstructs the lipid transfer activity of MTP, preventing the loading of triglycerides onto the nascent ApoB polypeptide.[7] Without adequate lipidation, the ApoB protein is targeted for proteasomal degradation, and the assembly of VLDL and chylomicrons is halted.[8] This leads to a marked decrease in the secretion of these lipoproteins from hepatocytes and enterocytes.[3] As VLDL is the precursor to LDL in the circulatory system, the inhibition of VLDL production results in a significant reduction in plasma LDL-cholesterol levels.[8]

Signaling Pathway of MTP-Dependent Lipoprotein Assembly and its Inhibition by Lomitapide

Caption: MTP-dependent assembly of ApoB-containing lipoproteins and its inhibition by Lomitapide.

Quantitative Data on Lomitapide's Efficacy

The efficacy of Lomitapide in inhibiting MTP and reducing lipoprotein secretion has been quantified in numerous in vitro and clinical studies.

Table 1: In Vitro Inhibitory Activity of Lomitapide

| Assay Type | System | Parameter | Value | Reference(s) |

| MTP Inhibition | In vitro | IC50 | 0.5 nM | [1] |

| MTP Inhibition | In vitro | IC50 | 8 nM | [9][10] |

| MTP Inhibition | In vitro | IC50 | 10 nM | [11] |

| ApoB & ApoA1 Secretion | HepG2 cells | ED50 | 0.8 nM | [9] |

Table 2: Clinical Efficacy of Lomitapide in Patients with Homozygous Familial Hypercholesterolemia (HoFH)

| Parameter | Patient Population | Dosage | % Reduction (Mean/Median) | Reference(s) |

| LDL-Cholesterol | Adults | Dose-escalation | 50% | [12] |

| LDL-Cholesterol | Adults | 0.3 mg/kg/day | 25% | [6][13] |

| LDL-Cholesterol | Adults | 1 mg/kg/day | 51% | [6][13] |

| Apolipoprotein B | Adults | Dose-escalation | 49% | [2] |

| Triglycerides | Adults | 0.3 mg/kg/day | 34% | [6][13] |

| Triglycerides | Adults | 1 mg/kg/day | 65% | [6][13] |

| LDL-Cholesterol | Pediatric (5-17 years) | 24 weeks | 54% | [14] |

Experimental Protocols

A variety of in vitro and cellular assays are employed to investigate the impact of Lomitapide on lipid trafficking. Below are detailed methodologies for key experiments.

MTP Activity Assay (Fluorescence-based)

This assay measures the transfer of a fluorescently labeled lipid from a donor to an acceptor vesicle, which is catalyzed by MTP.

-

Materials:

-

Purified MTP or cell/tissue homogenate containing MTP.

-

Donor vesicles: Small unilamellar vesicles containing a quenched fluorescent lipid (e.g., NBD-triolein).

-

Acceptor vesicles: Small unilamellar vesicles without the fluorescent lipid.

-

Assay buffer (e.g., 10 mM Tris, 150 mM NaCl, 1 mM EDTA, pH 7.4).

-

Lomitapide stock solution (in DMSO).

-

96-well black microplate.

-

Fluorometer.

-

-

Procedure:

-

Prepare serial dilutions of Lomitapide in assay buffer.

-

In a 96-well plate, add the MTP source, donor vesicles, and acceptor vesicles to the assay buffer.

-

Add the Lomitapide dilutions or vehicle (DMSO) to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the increase in fluorescence intensity (e.g., excitation at 465 nm and emission at 535 nm for NBD). The increase in fluorescence is proportional to the amount of lipid transferred.

-

Calculate the percent inhibition of MTP activity for each Lomitapide concentration and determine the IC50 value.

-

VLDL and Chylomicron Secretion from Cultured Cells

Hepatoma (HepG2) and intestinal epithelial (Caco-2) cell lines are commonly used to model VLDL and chylomicron secretion, respectively.

-

Cell Culture and Treatment:

-

Culture HepG2 or Caco-2 cells to confluency in appropriate media. For Caco-2 cells, differentiation for 14-21 days post-confluency is often required to mimic enterocyte function.

-

To stimulate lipoprotein secretion, supplement the medium with oleic acid complexed to bovine serum albumin (BSA).

-

Treat the cells with varying concentrations of Lomitapide or vehicle for a specified duration (e.g., 24 hours).

-

-

Quantification of Secreted Lipoproteins:

-

Collect the cell culture medium.

-

Isolate lipoprotein fractions (VLDL, LDL, HDL) by sequential ultracentrifugation.

-

Measure the triglyceride and cholesterol content of the isolated lipoprotein fractions using commercially available enzymatic kits.

-

Quantify the amount of secreted ApoB in the medium or lipoprotein fractions by ELISA or Western blotting.

-

Normalize the results to total cellular protein content.

-

Lipid Extraction and Analysis

The Folch or Bligh-Dyer method is typically used to extract total lipids from cells and media.

-

Procedure:

-

Harvest cells and/or collect the culture medium.

-

Add a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1, v/v) to the sample and vortex vigorously.

-

Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

-

Centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in an appropriate solvent for downstream analysis (e.g., isopropanol (B130326) for enzymatic assays).

-

Quantify total cholesterol and triglycerides using enzymatic colorimetric or fluorometric assay kits.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effect of Lomitapide on cellular lipid metabolism.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Lomitapide–a Microsomal Triglyceride Transfer Protein Inhibitor for Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lomitapide: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lomitapide, a cholesterol-lowering drug, is an anticancer agent that induces autophagic cell death via inhibiting mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. graphviz.org [graphviz.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lomitapide and Mipomersen-Inhibiting Microsomal Triglyceride Transfer Protein (MTP) and apoB100 Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. colesterolfamiliar.org [colesterolfamiliar.org]

- 14. Lomitapide shows promise in pediatric homozygous FH | MDedge [mdedge.com]

Understanding the genetic basis for Lomitapide Mesylate's efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomitapide Mesylate, an inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), represents a significant therapeutic advancement in the management of Homozygous Familial Hypercholesterolemia (HoFH).[1][2][3] Its mechanism of action, which is independent of the LDL-receptor pathway, provides a crucial treatment modality for patients with limited or no receptor function.[4][5] This technical guide delves into the core genetic factors that underpin the variable efficacy of Lomitapide, providing a comprehensive overview for researchers and drug development professionals. The document outlines the molecular mechanism, presents key clinical data, details relevant experimental protocols, and visualizes the intricate relationships between genetics, protein function, and therapeutic response.

Mechanism of Action: The Central Role of MTP

Lomitapide's therapeutic effect is achieved through the direct inhibition of the Microsomal Triglyceride Transfer Protein (MTP), a key intracellular lipid transfer protein. MTP is essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By binding to MTP within the lumen of the endoplasmic reticulum, Lomitapide effectively blocks the transfer of triglycerides to the nascent apoB, thereby preventing the formation of these lipoproteins. This leads to a significant reduction in the plasma levels of LDL-cholesterol (LDL-C), total cholesterol, apoB, and non-high-density lipoprotein cholesterol (non-HDL-C).

The inhibition of VLDL and chylomicron synthesis is a critical aspect of Lomitapide's efficacy in HoFH patients, who have severely impaired or absent LDL receptor function and are often refractory to conventional lipid-lowering therapies like statins. However, this mechanism can also lead to an accumulation of triglycerides in the liver, a known side effect of the drug.

Genetic Basis of Efficacy: The Influence of MTTP Gene Variants

The efficacy of Lomitapide is not uniform across all patients, and emerging evidence strongly suggests that genetic variations within the MTTP gene, which encodes the MTP protein, play a significant role in this variability.

Key MTTP Gene Variants Associated with Lomitapide Response

A pivotal study identified six single nucleotide polymorphisms (SNPs) in the MTTP gene that were exclusively found in HoFH patients classified as "hyper-responders" to Lomitapide (defined as >50% reduction in LDL-C). These variants are:

-

rs17533489

-

rs79194015

-

rs745075

-

rs41275715

-

rs1491246

-

rs17533517 (C/T allele)

Subsequent research has corroborated these findings, demonstrating that these specific MTTP gene variants are significantly more common in patients exhibiting a greater reduction in LDL-C levels following Lomitapide treatment. This suggests that these genetic variations may alter the structure or function of the MTP protein, potentially enhancing its affinity for Lomitapide or otherwise modulating its activity in a way that amplifies the drug's lipid-lowering effect.

Data Presentation: Summary of Clinical Efficacy

The following tables summarize the quantitative data from key studies on Lomitapide, illustrating its lipid-lowering efficacy in patients with HoFH.

Table 1: Efficacy of Lomitapide in Patients with Homozygous Familial Hypercholesterolemia

| Study/Trial | Number of Patients | Treatment Duration | Mean Lomitapide Dose | Mean LDL-C Reduction | Key Findings |

| Phase 3 Pivotal Study (NCT00730236) | 29 | 26 weeks | 40 mg/day | ~50% | Significant reduction in LDL-C from baseline. |

| Pan-European Retrospective Study | 75 | Medium-term | Not specified | 60% | Confirmed high efficacy in a real-world setting. |

| Italian Real-World Experience | 15 | 32.3 ± 29.7 months | 19 mg/day | 68.2 ± 24.8% | Demonstrated potent cholesterol-lowering effects. |

| Japanese Phase 3 Study | 9 | 56 weeks | Not specified | 38% | Showed significant reductions in LDL-C and other apoB-containing lipoproteins. |

Table 2: Genetic Influence on Lomitapide Response in HoFH Patients

| Study | Number of Patients | Key Genetic Finding | Impact on Efficacy |

| Kolovou et al. (2016) | 4 | Six common MTTP gene variants (rs17533489, rs79194015, rs745075, rs41275715, rs1491246, rs17533517) | Found only in hyper-responders (>50% LDL-C reduction). |

| Kolovou et al. (2023) | 13 | Same six MTTP gene variants | Significantly more common in patients with >50% LDL-C reduction. |

Experimental Protocols

Protocol for MTTP Gene Sequencing to Identify Variants

This protocol outlines the key steps for identifying genetic variants in the MTTP gene from patient samples.

1. Sample Collection and DNA Isolation:

-

Collect whole blood samples from patients in EDTA-containing tubes.

-

Isolate genomic DNA from the blood samples using a commercially available DNA extraction kit (e.g., High Pure PCR Template Preparation Kit).

-

Quantify the extracted DNA using a spectrophotometer to ensure sufficient concentration and purity.

2. Polymerase Chain Reaction (PCR) Amplification:

-

Design primers to amplify all 26 exons and flanking intronic regions of the MTTP gene.

-

Perform PCR using a high-fidelity DNA polymerase to amplify the target regions from the isolated genomic DNA.

-

Verify the successful amplification of PCR products by agarose (B213101) gel electrophoresis.

3. PCR Product Purification:

-

Purify the PCR products to remove unincorporated primers and dNTPs using a PCR purification kit.

4. Sanger Sequencing:

-

Sequence the purified PCR products using a capillary sequencing platform (e.g., ABI3500 genetic analyzer).

-

Use both forward and reverse primers for sequencing to ensure high-quality data for both strands.

5. Data Analysis and Variant Calling:

-

Assemble the sequencing reads and align them to the reference sequence of the human MTTP gene.

-

Identify single nucleotide polymorphisms (SNPs) and other variants by comparing the patient's sequence to the reference sequence.

-

Annotate the identified variants to determine their location (e.g., exon, intron, promoter) and potential functional impact.

Protocol for In Vitro MTP Activity Assay

This protocol describes a method to assess the functional activity of MTP and the inhibitory effect of Lomitapide.

1. Preparation of MTP and Donor/Acceptor Vesicles:

-

Isolate microsomes containing MTP from a suitable source (e.g., bovine liver or recombinant expression system).

-

Prepare donor vesicles containing a fluorescently labeled lipid (e.g., NBD-triolein) and acceptor vesicles (unlabeled).

2. MTP Activity Measurement:

-

Incubate the MTP-containing microsomes with the donor and acceptor vesicles in a reaction buffer.

-

Monitor the transfer of the fluorescently labeled lipid from the donor to the acceptor vesicles over time using a fluorescence spectrophotometer. The increase in fluorescence in the acceptor vesicle fraction is proportional to MTP activity.

3. Inhibition Assay with Lomitapide:

-

Perform the MTP activity assay in the presence of varying concentrations of Lomitapide.

-

Measure the MTP activity at each drug concentration.

-

Calculate the IC50 value of Lomitapide, which represents the concentration required to inhibit 50% of MTP activity. This provides a quantitative measure of the drug's potency.

Mandatory Visualizations

Signaling Pathway of Lomitapide's Action

Caption: Mechanism of action of Lomitapide on VLDL assembly.

Experimental Workflow for Identifying Genetic Determinants of Lomitapide Efficacy

Caption: Workflow for identifying genetic variants influencing Lomitapide response.

Logical Relationship Between MTTP Genotype and Clinical Phenotype

References

- 1. Efficacy of Lomitapide in the Treatment of Familial Homozygous Hypercholesterolemia: Results of a Real-World Clinical Experience in Italy [ricerca.lum.it]

- 2. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTP Gene Variants and Response to Lomitapide in Patients with Homozygous Familial Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajmc.com [ajmc.com]

- 5. Efficacy and Safety of Lomitapide in Homozygous Familial Hypercholesterolaemia: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Lomitapide Mesylate: A Technical Guide to its Emergent Role as an mTORC1 Inhibitor in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomitapide (B243), a drug traditionally used for lowering cholesterol, is now being recognized for its potential as an anticancer agent through the direct inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3][4] This technical guide provides an in-depth overview of the preclinical evidence supporting this novel function. It details the quantitative inhibitory effects of lomitapide on cancer cell viability, outlines the experimental protocols for assessing its mechanism of action, and visually represents the involved signaling pathways and research workflows. The presented data and methodologies are based on peer-reviewed research, offering a comprehensive resource for scientists investigating the repurposing of lomitapide for cancer therapy.

Introduction

The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. Lomitapide mesylate, an inhibitor of the microsomal triglyceride transfer protein (MTP) approved for treating homozygous familial hypercholesterolemia, has been identified through structure-based virtual screening as a potential direct inhibitor of mTORC1.[1] Preclinical studies have demonstrated that lomitapide induces autophagic cell death in cancer cells by suppressing mTORC1 signaling. This document serves as a technical guide for researchers interested in exploring the anticancer properties of lomitapide as an mTOR inhibitor.

Quantitative Data on Lomitapide's Inhibitory Activity

Lomitapide has demonstrated broad-spectrum anticancer effects by reducing the viability of a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for lomitapide across a panel of 120 different cancer cell lines were found to be in the range of 1.5–5 μM.

Table 1: Cell Viability (IC50) of Lomitapide in Various Cancer Cell Lines

| Cell Line Panel | IC50 Range (μM) |

| 120 Cancer Cell Lines | 1.5 - 5 |

Data extracted from Lee et al., 2022.

Signaling Pathway Analysis

Lomitapide directly inhibits the kinase activity of mTORC1, which in turn affects the phosphorylation status of its downstream substrates, leading to the induction of autophagy and subsequent cancer cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize lomitapide as an mTORC1 inhibitor.

In Vitro mTOR Kinase Assay

This assay directly measures the inhibitory effect of lomitapide on mTORC1 kinase activity.

Protocol:

-

Cell Lysis:

-

Rinse HEK293T cells with ice-cold PBS.

-

Lyse cells in ice-cold CHAPS buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C to collect the supernatant.

-

-

Immunoprecipitation of mTOR:

-

Add 2 µg of mTOR antibody to 2 mg of cell lysate.

-

Incubate with rotation for 2 hours at 4°C.

-

Add 20 µl of protein A/G agarose (B213101) beads and continue incubation for an additional hour.

-

Wash the immunoprecipitates twice with lysis buffer and twice with kinase wash buffer (25 mM HEPES pH 7.4, 20 mM KCl, 1 mM MgCl2).

-

-

Kinase Reaction:

-

Perform the kinase assay for 15 minutes at 37°C in a final volume of 15 µl of mTORC1 kinase buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 500 µM ATP).

-

Use 150 ng of recombinant S6K1 as the substrate.

-

Include varying concentrations of lomitapide in the reaction mixture.

-

-

Analysis:

-

Stop the reaction by adding 10 µl of SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the samples by SDS-PAGE and immunoblotting to detect the phosphorylation of S6K1 at Threonine 389.

-

Cell Viability Assay

This assay determines the effect of lomitapide on the viability of cancer cells.

Protocol:

-

Cell Seeding:

-

Seed colorectal cancer cells (e.g., HCT116, HT29, SW480) in 96-well plates.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of lomitapide.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48 hours).

-

-

Viability Assessment:

-

Use a commercial cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).

-

Measure the absorbance or luminescence according to the manufacturer's instructions to determine the percentage of viable cells relative to an untreated control.

-

Colony Formation Assay

This assay assesses the long-term effect of lomitapide on the proliferative capacity of single cancer cells.

Protocol:

-

Cell Seeding:

-

Seed a low density of cancer cells (e.g., HCT116, HT29, SW480) in 12-well plates (e.g., 1 x 10^5 cells/well).

-

Allow the cells to attach for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with a specific concentration of lomitapide (e.g., 5 µM).

-

-

Incubation:

-

Incubate the plates for 48 hours.

-

-

Colony Growth:

-

Replace the medium with fresh, drug-free medium and allow colonies to form over a period of 7-14 days.

-

-

Staining and Quantification:

-

Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Count the number of colonies to determine the effect of lomitapide on clonogenic survival.

-

Immunoblotting

This technique is used to detect changes in the levels and phosphorylation status of proteins in the mTOR signaling pathway following lomitapide treatment.

Protocol:

-

Protein Extraction:

-

Treat cancer cells with lomitapide for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K1, ULK1, and other relevant proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of lomitapide in a living organism.

Protocol:

-

Cell Implantation:

-

Subcutaneously implant human colorectal cancer cells (e.g., 2 x 10^6 HCT116 or 5 x 10^6 HT29 cells) into the flanks of immunodeficient mice (e.g., BALB/c nude mice).

-

-

Tumor Growth and Treatment:

-

Allow the tumors to reach a palpable size.

-

Administer lomitapide to the mice (e.g., via intraperitoneal injection) at a specified dose and schedule.

-

-

Monitoring:

-

Measure the tumor volume and mouse body weight regularly.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for mTOR pathway markers).

-

Experimental and Drug Discovery Workflow

The identification and validation of lomitapide as an mTORC1 inhibitor followed a logical progression from in silico screening to in vivo validation.

Conclusion

The evidence strongly suggests that this compound is a direct inhibitor of mTORC1, leading to autophagic cell death in cancer cells. This positions lomitapide as a promising candidate for drug repurposing in oncology. The data and protocols presented in this technical guide provide a solid foundation for further research into the clinical translation of lomitapide as a novel anticancer therapeutic. Future investigations should focus on elucidating the full spectrum of its antitumor activity, exploring combination therapies, and identifying predictive biomarkers for patient stratification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lomitapide, a cholesterol-lowering drug, is an anticancer agent that induces autophagic cell death via inhibiting mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lomitapide, a cholesterol-lowering drug, is an anticancer agent that induces autophagic cell death via inhibiting mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro MTP Inhibition Assay Using Lomitapide Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Microsomal Triglyceride Transfer Protein (MTP) is a critical intracellular lipid transfer protein primarily found in the liver and intestine. It plays an essential role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By facilitating the transfer of triglycerides, cholesteryl esters, and phospholipids (B1166683) to nascent apoB, MTP is a key regulator of plasma lipid levels. Inhibition of MTP has emerged as a promising therapeutic strategy for managing hypercholesterolemia, particularly in severe genetic forms like homozygous familial hypercholesterolemia (HoFH).

Lomitapide Mesylate is a potent, selective, and orally bioavailable small molecule inhibitor of MTP. It binds directly to MTP in the lumen of the endoplasmic reticulum, thereby blocking the assembly and secretion of apoB-containing lipoproteins and leading to a significant reduction in plasma levels of low-density lipoprotein cholesterol (LDL-C), total cholesterol, and apoB.[1][2][3] These application notes provide a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound on MTP.

Principle of the Assay

This in vitro assay measures the lipid transfer activity of MTP between two populations of synthetic lipid vesicles: a donor vesicle and an acceptor vesicle. The donor vesicles contain a fluorescently labeled lipid, N-(7-nitro-2-1,3-benzoxadiazol-4-yl) (NBD), at a concentration that causes self-quenching of the fluorescent signal. MTP facilitates the transfer of these NBD-labeled lipids from the donor to the acceptor vesicles. As the fluorescent lipids are diluted in the acceptor vesicles, the self-quenching is relieved, resulting in a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the MTP activity. The inhibitory effect of compounds like this compound is quantified by measuring the reduction in the rate of fluorescence increase in their presence.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| This compound | Selleck Chemicals | S2843 |

| Human MTP, purified | Roar Biomedical | RB-HMTP |

| NBD-phosphatidylethanolamine (NBD-PE) | Avanti Polar Lipids | 810144 |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Avanti Polar Lipids | 850375 |

| Tris-HCl | Sigma-Aldrich | T5941 |

| NaCl | Sigma-Aldrich | S9888 |

| EDTA | Sigma-Aldrich | E9884 |

| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |

| DMSO, anhydrous | Sigma-Aldrich | 276855 |

| Black, flat-bottom 96-well plates | Corning | 3603 |

| Sonicator (probe or bath) | --- | --- |

| Fluorometric microplate reader | --- | --- |

Experimental Protocols

Preparation of Reagents

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4. Prepare a 1 L stock solution and store at 4°C.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[4] Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

BSA Solution: Prepare a 1% (w/v) BSA solution in the assay buffer. This is used to prevent non-specific binding of lipids and proteins.

Preparation of Donor and Acceptor Vesicles

Acceptor Vesicles (AVs):

-

In a glass vial, add 10 mg of DOPC from a chloroform (B151607) stock solution.

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

-

Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

-

Resuspend the lipid film in 1 mL of assay buffer to a final concentration of 10 mg/mL.

-

Sonicate the suspension using a probe sonicator on ice or a bath sonicator until the solution becomes clear. This indicates the formation of small unilamellar vesicles.

-

Store the acceptor vesicles at 4°C for up to one week.

Donor Vesicles (DVs):

-

In a glass vial, prepare a lipid mixture of DOPC and NBD-PE at a molar ratio of 95:5. For a total of 5 mg of lipid, this would be 4.75 mg of DOPC and 0.25 mg of NBD-PE.

-

Follow steps 2-4 for acceptor vesicle preparation to create a dried lipid film and resuspend it in 0.5 mL of assay buffer to a final lipid concentration of 10 mg/mL.

-

Sonicate the suspension as described for the acceptor vesicles until the solution is clear.

-

Store the donor vesicles protected from light at 4°C for up to one week.

MTP Inhibition Assay Protocol

-

Prepare Serial Dilutions of this compound:

-

From the 10 mM stock solution, prepare a series of dilutions in DMSO.

-

Further dilute these DMSO stocks into the assay buffer containing 1% BSA to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Set up the Assay Plate:

-

Add the following components to each well of a black, flat-bottom 96-well plate:

-

Assay Buffer

-

1% BSA Solution

-

This compound dilution or vehicle control (DMSO in assay buffer)

-

Acceptor Vesicles

-

Purified Human MTP

-

-

The final volume in each well before adding donor vesicles should be 180 µL.

-

Include control wells:

-

No MTP control: Replace the MTP solution with an equal volume of assay buffer to measure background fluorescence drift.

-

Vehicle control: Contains MTP and the same concentration of DMSO as the inhibitor wells, but no Lomitapide. This represents 100% MTP activity.

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to MTP.

-

-

Initiate the Reaction:

-

Initiate the lipid transfer reaction by adding 20 µL of the donor vesicle solution to each well.

-

The final assay volume will be 200 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

-

Use an excitation wavelength of 465 nm and an emission wavelength of 535 nm.

-

Data Analysis

-

Calculate the Rate of MTP Activity:

-

For each well, plot the fluorescence intensity against time.

-

Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the curve.

-

-

Calculate Percent Inhibition:

-

Calculate the percentage of MTP inhibition for each this compound concentration using the following formula:

-

Where V₀_inhibitor is the reaction rate in the presence of the inhibitor and V₀_vehicle is the reaction rate in the presence of the vehicle control.

-

-

Determine the IC50 Value:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MTP activity.

-

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activity of this compound against MTP.

| Compound | Target | Assay Type | Reported IC50 | Reference |

| This compound | Human MTP | Fluorescence-based in vitro assay | 8 nM | |

| This compound | MTP | Cell-based apoB secretion assay (HepG2) | 0.8 nM |

Visualizations

Signaling Pathway of MTP Inhibition by Lomitapide

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Cell-Based Assay Methods for Studying Lomitapide Mesylate's Effects

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lomitapide Mesylate is a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), a critical intracellular lipid transfer protein.[1] MTP is essential for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[2][3][4] By inhibiting MTP, Lomitapide effectively reduces the production of these lipoproteins, leading to a significant decrease in plasma levels of low-density lipoprotein cholesterol (LDL-C), total cholesterol, and triglycerides. This mechanism of action makes Lomitapide a therapeutic agent for managing homozygous familial hypercholesterolemia (HoFH).

These application notes provide detailed protocols for a suite of cell-based assays to investigate the pharmacological effects of this compound in a research setting. The described methods will enable the characterization of Lomitapide's inhibitory effects on MTP activity, its impact on cellular lipid accumulation, its influence on ApoB secretion, and the assessment of its potential cytotoxicity.

Mechanism of Action: MTP Inhibition

Lomitapide directly binds to MTP within the lumen of the endoplasmic reticulum (ER), obstructing its function of transferring triglycerides and other lipids to nascent ApoB. This inhibition prevents the proper lipidation and assembly of VLDL and chylomicron particles, leading to their retention and subsequent degradation within the cell. The overall result is a marked reduction in the secretion of ApoB-containing lipoproteins from hepatocytes and enterocytes.

Data Presentation

The following tables summarize quantitative data on the effects of this compound from in vitro studies.

Table 1: Effect of Lomitapide on MTP Activity and ApoB Secretion

| Cell Line | Lomitapide Concentration | MTP Activity Inhibition (%) | ApoB Secretion Inhibition (%) | Reference |

| HepG2 | 0.8 nM | Not specified | 50 (IC50) | |

| HepG2 | Subnanomolar | Potent Inhibition | Potent Inhibition |

Table 2: Effect of Lomitapide on LDL-C and Triglycerides in Clinical Studies

| Study Phase | Lomitapide Dose | LDL-C Reduction (%) | Triglyceride Reduction (%) | Reference |

| Phase II | 10 mg/day | 30 | Not specified | |

| Phase II | 10 mg/day (with ezetimibe) | 46 | Not specified | |

| Not specified | 0.3 mg/kg/day | 25 | 34 | |

| Not specified | 1.0 mg/kg/day | 51 | 65 | |

| Phase III | 5-60 mg/day | ~40 | Not specified |

Experimental Protocols

MTP Activity Assay (Fluorescence-based)

This assay measures the transfer of a fluorescently labeled lipid from a donor to an acceptor vesicle, a process mediated by MTP. Lomitapide's inhibitory effect can be quantified by the reduction in fluorescence.

Protocol:

-

Cell Culture and Lysate Preparation:

-

Culture HepG2 cells to confluence in T-75 flasks.

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in homogenization buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4, with protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing MTP.

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

MTP Activity Measurement:

-

Prepare donor vesicles containing a fluorescently labeled lipid (e.g., NBD-triolein) and acceptor vesicles. Commercial kits are available (e.g., Roar Biomedical, Sigma-Aldrich).

-

In a 96-well black plate, add the cell lysate (typically 50-100 µg of protein).

-

Add varying concentrations of this compound or vehicle (DMSO) to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Initiate the reaction by adding the donor and acceptor vesicle mixture.

-

Incubate the plate at 37°C for 1-3 hours, protected from light.

-

Measure the increase in fluorescence intensity at an excitation wavelength of ~465 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.

-

Calculate the percent inhibition of MTP activity relative to the vehicle control.

-

ApoB-100 Secretion Assay (ELISA)

This assay quantifies the amount of ApoB-100 secreted into the cell culture medium, providing a direct measure of VLDL secretion.

Protocol:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in a 24-well plate and allow them to adhere and grow to 80-90% confluency.

-

Replace the medium with fresh, serum-free medium containing various concentrations of this compound or vehicle.

-

Incubate the cells for 24 to 48 hours.

-

-

Sample Collection and ELISA:

-

Collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any detached cells or debris.

-

Quantify the concentration of ApoB-100 in the supernatant using a commercially available human ApoB-100 ELISA kit, following the manufacturer's instructions.

-

Normalize the secreted ApoB-100 levels to the total cellular protein content in each well.

-

Cellular Lipid Accumulation Assay (Oil Red O Staining)

This qualitative and quantitative assay visualizes and measures the accumulation of neutral lipids within cells, a potential consequence of MTP inhibition.

Protocol:

-

Cell Culture and Treatment:

-

Seed HepG2 cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound or vehicle for 24-48 hours.

-

-

Staining Procedure:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 20-30 minutes.

-

Wash again with PBS.

-

Incubate the cells with a freshly prepared and filtered Oil Red O working solution for 15-20 minutes at room temperature.

-

Wash with 60% isopropanol (B130326) and then with distilled water to remove excess stain.

-

(Optional) Counterstain the nuclei with hematoxylin.

-

-

Analysis:

-

Qualitative: Mount the coverslips on microscope slides and visualize the red-stained lipid droplets using a light microscope.

-

Quantitative: Elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 510 nm using a spectrophotometer.

-

Cytotoxicity Assays

It is crucial to assess the potential cytotoxic effects of Lomitapide, especially given the risk of hepatic steatosis.

This colorimetric assay measures the metabolic activity of viable cells.

Protocol:

-

Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

Protocol:

-

Seed HepG2 cells in a 96-well plate and treat with Lomitapide as described for the MTT assay.

-

At the end of the treatment period, carefully collect the culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture according to the manufacturer's protocol (e.g., Thermo Fisher Scientific, Promega).

-

Incubate for the recommended time at room temperature, protected from light.

-

Measure the absorbance at ~490 nm.

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Endoplasmic Reticulum (ER) Stress Assay

Given that MTP resides in the ER and Lomitapide can lead to lipid accumulation, assessing ER stress is relevant. This can be done by measuring the expression of key ER stress markers.

Protocol:

-

Treat HepG2 cells with this compound for a specified period (e.g., 12, 24 hours).

-

Harvest the cells and lyse them to extract total protein or RNA.

-

Western Blotting: Analyze the protein levels of ER stress markers such as BiP/GRP78, CHOP, and ATF4.

-

RT-qPCR: Analyze the mRNA expression levels of genes encoding these markers.

Apoptosis Assay (Caspase-3/7 Activity)

To determine if cytotoxicity is mediated by apoptosis, the activity of executioner caspases can be measured.

Protocol:

-

Seed HepG2 cells in a 96-well white-walled plate.

-

Treat with this compound for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

-

Use a commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 from Promega).

-

Add the caspase reagent directly to the wells, mix, and incubate at room temperature as per the manufacturer's instructions.

-

Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.

References

Application Note: Quantitative Analysis of Lomitapide Mesylate in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lomitapide (B243) is a microsomal triglyceride transfer protein (MTP) inhibitor used to lower cholesterol in patients with homozygous familial hypercholesterolemia.[1][2][3][4] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lomitapide Mesylate in human plasma. The protocol is designed for use in pharmacokinetic studies and therapeutic drug monitoring. The method utilizes protein precipitation for sample cleanup and a stable isotope-labeled internal standard to ensure accuracy and precision.

Experimental Workflow

Caption: Figure 1. Experimental Workflow for Lomitapide Quantification

Materials and Methods

Chemicals and Reagents

-

This compound reference standard (Purity ≥98%)

-

Lomitapide-d8 (Isotopic Purity ≥99%) as internal standard (IS)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

-

Analytical column: C18, 2.1 x 50 mm, 1.8 µm.

Standard and Sample Preparation

Stock Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Prepare a 1 mg/mL stock solution of Lomitapide-d8 in methanol.

Working Solutions:

-

Prepare working standard solutions of Lomitapide by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-